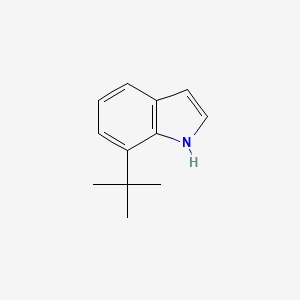
7-(tert-Butyl)-1H-indole
Descripción general
Descripción
Indoles are a class of organic compounds that contain a benzene ring fused to a pyrrole ring. The tert-butyl group is a branched alkyl group with the formula (CH3)3C-. When attached to an indole, it could potentially modify the properties of the indole .
Synthesis Analysis
The synthesis of indole derivatives often involves electrophilic substitution reactions or palladium-catalyzed coupling reactions . The specific synthesis route for “7-(tert-Butyl)-1H-indole” would depend on the starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of indole derivatives can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy . These techniques provide information about the arrangement of atoms in the molecule and the chemical environment of each atom.Chemical Reactions Analysis
Indoles are versatile molecules that can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The specific reactions that “this compound” can undergo would depend on its exact structure and the reaction conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity . These properties can be determined experimentally or predicted using computational methods.Aplicaciones Científicas De Investigación
1. Inhibition of Soluble Epoxide Hydrolase (sEH) The inhibition of soluble epoxide hydrolase (sEH) can reduce the level of dihydroxyeicosatrienoic acids (DHETs) effectively maintaining endogenous epoxyeicosatrienoic acids (EETs) levels, resulting in the amelioration of inflammation and pain . This has been a prominent research area for over two decades .
Biopharmaceutical Formulations
The use of tert-butyl alcohol for the lyophilization of pharmaceuticals has seen an uptick over the past years. Its advantages include increased solubility of hydrophobic drugs, enhanced product stability, shorter reconstitution time, and decreased processing time .
3. Intramolecular Acyclic Nitronate Olefin Cycloaddition Reactions Intramolecular acyclic nitronate olefin cycloaddition reactions via the in situ generated acyclic nitronates combined with cascade [3 + 2] cycloaddition and tert-butyloxy group elimination enable the formation of diverse γ-lactone-fused isoxazolines and even tricyclic isoxazolines .
Synthesis of N-Enantiopure Derivatives
The preference to tert-butanesulfinamide over p-toluenesulfinamide has been illustrated based on the resultant yield and diastereoselectivity .
Mecanismo De Acción
Target of Action
This compound is structurally related to tert-butanol , which has been shown to interact with several targets including Ribonuclease pancreatic, Triosephosphate isomerase, Methionine aminopeptidase 2, Biphenyl-2,3-diol 1,2-dioxygenase, and Calmodulin . .
Mode of Action
The mode of action of 7-(tert-Butyl)-1H-indole is not well-understood at this time. It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The tert-butyl group may also play a role in the compound’s interaction with its targets .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. For example, tert-butanol, a compound with a similar tert-butyl group, has been shown to interact with several enzymes including Ribonuclease pancreatic and Triosephosphate isomerase .
Pharmacokinetics
Based on its structural similarity to other compounds, it can be hypothesized that it may have good bioavailability due to the presence of the lipophilic tert-butyl group .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules or ions in the environment. The tert-butyl group in the compound may enhance its stability under certain conditions .
Safety and Hazards
Direcciones Futuras
The future directions for research on a specific compound would depend on its properties and potential applications. For example, if “7-(tert-Butyl)-1H-indole” has medicinal properties, future research could focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy in clinical trials .
Propiedades
IUPAC Name |
7-tert-butyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-12(2,3)10-6-4-5-9-7-8-13-11(9)10/h4-8,13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZQQDKASZDKJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC2=C1NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B3141504.png)
![N-[(6-bromopyridin-2-yl)methyl]propan-2-amine](/img/structure/B3141507.png)

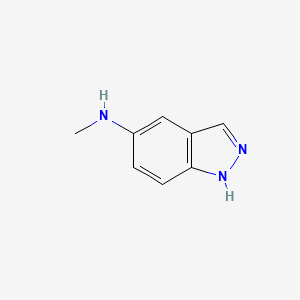
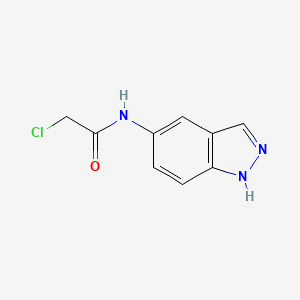
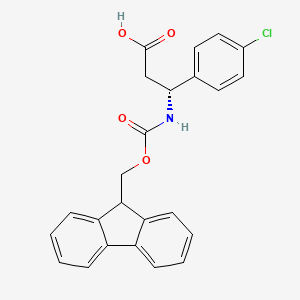
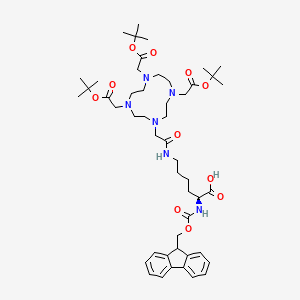

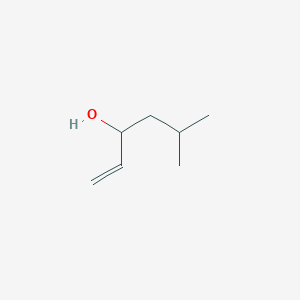
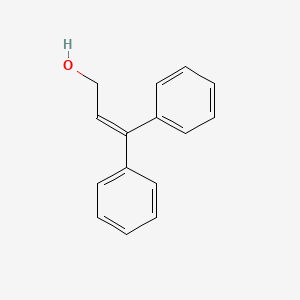
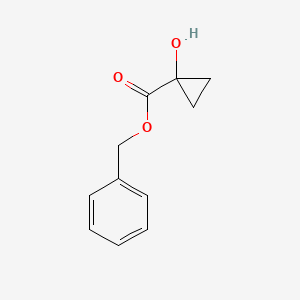

![2-[[(4-Methylphenyl)sulfonyl]amino]propanoic acid](/img/structure/B3141613.png)
![4-[4-(Dimethylamino)-cis-styryl]-1-methylpyridinium](/img/structure/B3141621.png)